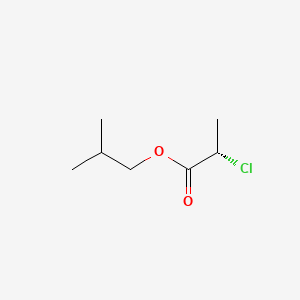

Isobutyl (S)-2-chloropropionate

Description

Significance of Chirality in Chemical Science and Industry

The concept of chirality, derived from the Greek word for 'hand', describes molecules that are non-superimposable on their mirror images, much like a person's left and right hands. algoreducation.comwikipedia.org These mirror-image forms are known as enantiomers. While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. algoreducation.comwikipedia.org This distinction is of paramount importance in fields ranging from materials science to, most notably, the pharmaceutical industry. algoreducation.commusechem.com

The historical context of chirality's importance is highlighted by the thalidomide (B1683933) tragedy, where one enantiomer of the drug was an effective sedative while the other caused severe birth defects. musechem.comnumberanalytics.com This underscored the critical need to control stereochemistry in drug development. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines for the development of single-enantiomer drugs, leading to a significant increase in their market share. nih.govenamine.net

Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. libretexts.org The development of such methods has been a major focus of chemical research, recognized by the 2001 Nobel Prize in Chemistry awarded to pioneers in this field. libretexts.org This area of study is crucial for the production of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or physical properties.

The impact of enantioselective catalysis on the fine chemicals industry is significant, offering both economic and ecological advantages. nih.gov By creating only the desired enantiomer, these processes minimize waste and improve efficiency. This is particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where specific stereoisomers are required for optimal activity. nih.govchiroblock.com

Chiral building blocks are optically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules. Their use is a fundamental strategy in drug discovery and development, as they allow for the systematic construction of molecules with a specific three-dimensional architecture. enamine.net The demand for a diverse array of chiral building blocks has grown substantially in recent years, driven by the need for novel therapeutic agents. enamine.netnih.gov

These building blocks can be sourced from the "chiral pool" (naturally occurring chiral compounds), or they can be synthesized through various methods, including asymmetric catalysis and the resolution of racemic mixtures. nih.govnih.gov They encompass a wide range of functional groups, including alcohols, amines, carboxylic acids, and esters, providing chemists with a versatile toolbox for constructing target molecules. The availability of high-quality, enantiomerically pure building blocks is a critical factor in the efficiency and success of a synthetic campaign. nih.gov

Overview of α-Haloesters as Versatile Synthetic Precursors

α-Haloesters are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to the ester carbonyl group. wikipedia.org This structural arrangement imparts unique reactivity, making them highly valuable intermediates in organic synthesis.

The key structural feature of an α-haloester is the presence of an electron-withdrawing halogen atom and an ester group on the same carbon. This makes the α-proton acidic and the α-carbon electrophilic, allowing for a variety of chemical transformations. When the α-carbon is substituted with four different groups, the α-haloester is chiral. wikipedia.org

The stereochemistry at this chiral center is of utmost importance as it can be transferred to the final product. The ability to control and manipulate this stereocenter is a central aspect of using α-haloesters in asymmetric synthesis. The specific halogen (e.g., chlorine, bromine) and the nature of the ester group can influence the reactivity and stereochemical outcome of reactions.

While a detailed historical timeline of Isobutyl (S)-2-chloropropionate research is not extensively documented in single sources, its development is intrinsically linked to the broader advancements in the synthesis and application of α-haloesters. The discovery of reactions like the Reformatsky reaction in 1887, which utilizes α-haloesters, laid the groundwork for their use as synthetic intermediates. psiberg.comlibretexts.org The growing understanding of the importance of chirality in the 20th century, particularly in pharmaceuticals, spurred the development of methods to produce enantiomerically pure compounds.

The synthesis of optically active α-haloesters has been an area of active research. google.com this compound, with its defined (S)-stereochemistry, is a product of this research effort. It serves as a commercially available chiral building block, indicating that efficient and scalable methods for its enantioselective synthesis have been established. Its utility is demonstrated by its role as a precursor in the synthesis of various other chiral compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 83261-15-8 chemicalbook.com |

| Molecular Formula | C7H13ClO2 chemicalbook.comuni.lu |

| Molecular Weight | 164.63 g/mol chemicalbook.com |

| Appearance | Colorless to light yellow liquid |

| Density | 1.017 g/mL at 20 °C chemicalbook.com |

| InChI | InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3/t6-/m0/s1 uni.lu |

| InChIKey | AEEGJNJYJCGJFZ-LURJTMIESA-N uni.lu |

| SMILES | CC@@HCl uni.lu |

Table 2: Research Findings on the Utility of α-Haloesters

| Reaction Type | Description |

| Nucleophilic Substitution | The α-halogen is readily displaced by various nucleophiles to introduce new functional groups. wikipedia.org |

| Reformatsky Reaction | Reaction with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters. psiberg.comlibretexts.org |

| Darzens Reaction | Reaction with a ketone or aldehyde in the presence of a base to form α,β-epoxy esters. wikipedia.org |

| Asymmetric Halogenation | Methods have been developed for the enantioselective halogenation of carbonyl compounds to produce chiral α-haloesters. google.com |

| Reduction | Reduction of the ester and/or halogen can lead to chiral alcohols or dehalogenated products. wikipedia.org |

Compound Names

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl (2S)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGJNJYJCGJFZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892242 | |

| Record name | Isobutyl (S)-2-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83261-15-8 | |

| Record name | Propanoic acid, 2-chloro-, 2-methylpropyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83261-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl (S)-2-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083261158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl (S)-2-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl (S)-2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isobutyl S 2 Chloropropionate

Chemical Synthesis Approaches

The chemical synthesis of Isobutyl (S)-2-chloropropionate is primarily achieved through two routes: the esterification of a pre-existing chiral acid and the chemical modification of a chiral lactate (B86563) precursor.

Direct Esterification with Chiral Acid or Alcohol Precursors

This approach leverages a starting material that already possesses the desired stereochemistry at the C2 position.

A straightforward and common method for preparing this compound is the direct Fischer-Speier esterification of (S)-2-Chloropropionic acid with isobutanol. (S)-2-Chloropropionic acid is a readily available chiral building block, which can be synthesized in high enantiomeric purity from the natural amino acid L-alanine through a diazotization reaction. wikipedia.orgchemicalbook.comorgsyn.org

The esterification reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by refluxing the mixture. uwlax.edu The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Table 1: Typical Reaction Parameters for Fischer Esterification

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | (S)-2-Chloropropionic acid, Isobutanol | uwlax.edu |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | uwlax.edu |

| Temperature | Reflux | uwlax.edu |

| Notes | The use of an excess of isobutanol can help shift the equilibrium towards the product. | |

An alternative strategy involves starting with a chiral isobutyl lactate, such as Isobutyl (S)-lactate, and converting the hydroxyl group at the C2 position into a chlorine atom. Isobutyl lactate is a derivative of lactic acid, which can be produced via fermentation. alfa-chemistry.combiviture.com This conversion can be accomplished using various chlorinating agents.

The chlorination of alkyl lactates using thionyl chloride (SOCl₂) is a well-established method. google.com The reaction proceeds through an intermediate alkyl chlorosulfite. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the presence and nature of a solvent or base. nih.gov

In the presence of an organic base like pyridine (B92270), the reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism). The pyridine reacts with the HCl byproduct and can also form a reactive intermediate with thionyl chloride. google.comreddit.com To achieve high yields, a molar excess of thionyl chloride is often maintained, and the reaction temperature is carefully controlled in a two-stage process: an initial low-temperature phase for the formation of the chlorosulfite intermediate, followed by heating to facilitate its decomposition to the final product. google.com Catalytic amounts of dimethylformamide (DMF) can also be used. reddit.com

Table 2: Research Findings on Thionyl Chloride-mediated Chlorination of Alkyl Lactates

| Parameter | Finding | Source |

|---|---|---|

| Reagents | Alkyl Lactate, Thionyl Chloride | google.com |

| Base/Catalyst | Pyridine, Dimethylformamide (DMF) | google.comreddit.com |

| Stereochemistry | Typically results in inversion of configuration (e.g., S-lactate yields R-chloropropionate) when pyridine is used. | google.com |

| Reaction Control | A gradual, two-stage heating process is employed to manage the reaction and the release of HCl gas. | google.com |

| Optical Purity | Products can be obtained with high optical purity, for example, 95.6%. | google.com |

Another method for converting the hydroxyl group of an alkyl lactate to a chloride involves the use of phosgene (B1210022) (COCl₂). This process consists of two main steps. First, the alkyl lactate reacts with phosgene to form an intermediate chloroformate. In the second step, this chloroformate is decomposed, typically by heating, to yield the desired alkyl 2-chloropropionate. google.com This method is often noted for proceeding with retention of stereochemistry.

Chlorination of Chiral Lactates (e.g., Alkyl Lactates)

Resolution of Racemic Isobutyl 2-chloropropionate

This synthetic strategy begins with the preparation of racemic isobutyl 2-chloropropionate, which can be synthesized from achiral starting materials. The subsequent and critical step is the separation of this 50:50 mixture of (S) and (R) enantiomers, a process known as resolution. libretexts.org

Enzymatic resolution is a highly effective technique for this purpose due to the stereospecificity of enzymes. Lipases are commonly employed to selectively catalyze a reaction on one of the enantiomers in the racemic mixture, allowing for their separation. For instance, a lipase (B570770) can be used to asymmetrically transesterify the racemic ester with a different alcohol, preferentially forming a new ester from one enantiomer while leaving the other unreacted. google.com A patent describes using a lipase from Penicillium or Geotrichum candidum to catalyze the asymmetric transesterification between ethyl 2-chloropropionate and isobutanol, resulting in (S)-2-isobutyl chloropropionate with an enantiomeric excess of 68%. google.com

Alternatively, the enzyme can selectively hydrolyze one of the enantiomeric esters. For example, a hydrolase from Pseudomonas Lipase can catalyze the hydrolysis of (S)-2-chloropropionic esters to form (S)-2-chloropropionic acid, leaving the (R)-ester unreacted. chemicalbook.com

Table 3: Research Findings on Enzymatic Resolution of 2-Chloropropionates

| Method | Enzyme/Catalyst | Finding | Source |

|---|---|---|---|

| Asymmetric Transesterification | Lipase from Penicillium or Geotrichum candidum | Reacts ethyl 2-chloropropionate with isobutanol to yield (S)-isobutyl 2-chloropropionate. | google.com |

| Selective Hydrolysis | Pseudomonas Lipase | Selectively hydrolyzes (S)-2-chloropropionic esters to the corresponding acid. | chemicalbook.com |

| Asymmetric Esterification | Candida cylindracea lipase | In an organic solvent, selectively esterifies (R)-2-chloropropionic acid with an alcohol, leaving (S)-2-chloropropionic acid. | google.com |

A classical chemical resolution involves hydrolyzing the racemic ester to racemic 2-chloropropionic acid. The racemic acid is then treated with an enantiomerically pure chiral base (a resolving agent), such as an optically active amine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.orgyoutube.com Once separated, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure 2-chloropropionic acid, which can then be esterified with isobutanol to yield the target molecule.

Chemical Resolution Methods Employing Chiral Resolving Agents

Chemical resolution is a classical and widely applied technique for separating enantiomers from a racemic mixture. wikipedia.org This method involves the use of a chiral resolving agent, which is a single enantiomer of a chiral compound. wikipedia.org The reaction of the racemic starting material, in this case, a racemic mixture of 2-chloropropionic acid or its derivative, with the chiral resolving agent leads to the formation of a pair of diastereomers.

These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility. This difference in solubility allows for their separation through fractional crystallization. Once the diastereomers are separated, the chiral resolving agent can be removed, yielding the desired enantiomer in its pure form.

Commonly used chiral resolving agents for the resolution of racemic acids include chiral amines such as brucine, strychnine, and 1-phenylethanamine. wikipedia.orglibretexts.org For the resolution of a racemic ester like isobutyl 2-chloropropionate, a preliminary hydrolysis to 2-chloropropionic acid would be necessary before reaction with a chiral base. The process can be outlined as follows:

Hydrolysis: Racemic isobutyl 2-chloropropionate is hydrolyzed to racemic 2-chloropropionic acid.

Diastereomer Formation: The racemic 2-chloropropionic acid is reacted with a chiral amine (e.g., (R)-1-phenylethanamine) to form a mixture of two diastereomeric salts: ((R)-acid, (R)-amine) and ((S)-acid, (R)-amine).

Fractional Crystallization: The mixture of diastereomeric salts is separated based on their differential solubility in a suitable solvent.

Liberation of the Enantiomer: The separated diastereomeric salt is treated with an acid to remove the chiral resolving agent, yielding the enantiomerically enriched 2-chloropropionic acid, which can then be re-esterified with isobutanol to produce this compound.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Chiral Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Acid |

| (-)-Malic acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| Brucine | Base |

| Strychnine | Base |

| (R)-1-Phenylethanamine | Base |

Chromatographic Resolution Techniques

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. chiralpedia.com The separation is based on the differential interactions between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times for the two enantiomers.

The chiral stationary phase is typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. chiralpedia.com The chiral selector can be a variety of molecules, including proteins, polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or synthetic chiral polymers. nih.gov The interactions that lead to separation can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. nih.gov

For the separation of isobutyl 2-chloropropionate enantiomers, a suitable chiral HPLC column would be employed. The racemic mixture is injected into the chromatograph, and the mobile phase carries it through the column. The (R)- and (S)-enantiomers will interact differently with the chiral stationary phase, causing one to travel through the column faster than the other, resulting in their separation and elution at different times.

Table 2: Illustrative Parameters for Chiral HPLC Separation

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | A mixture of organic solvents (e.g., hexane (B92381) and isopropanol) |

| Flow Rate | Optimized for best resolution and analysis time |

| Detection | UV detector |

| Temperature | Controlled to ensure reproducibility |

Biocatalytic and Chemo-enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic substrate react at different rates in a reaction catalyzed by an enzyme. symeres.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted into a product) from the slower-reacting enantiomer (which remains as the unreacted substrate).

In this approach, a lipase is used to catalyze the transesterification reaction between a racemic mixture of a 2-chloropropionate ester, such as ethyl 2-chloropropionate, and isobutanol. The lipase will selectively catalyze the conversion of one enantiomer (for instance, the (S)-enantiomer) of ethyl 2-chloropropionate into this compound, while the other enantiomer ((R)-ethyl 2-chloropropionate) will react at a much slower rate. This results in a mixture containing the desired this compound and the unreacted (R)-ethyl 2-chloropropionate, which can then be separated. The success of this method hinges on the high enantioselectivity of the chosen lipase.

A common strategy for obtaining chiral acids is the stereospecific hydrolysis of their racemic esters catalyzed by lipases. In the case of preparing this compound, a precursor, (S)-2-chloropropionic acid, can be produced through this method. Racemic methyl 2-chloropropionate can be subjected to hydrolysis by Candida rugosa lipase. The lipase will preferentially hydrolyze one enantiomer of the ester (e.g., the (S)-enantiomer) to the corresponding (S)-2-chloropropionic acid, leaving the other enantiomer ((R)-methyl-2-chloropropionate) largely unreacted. nih.gov The resulting (S)-2-chloropropionic acid can then be isolated and esterified with isobutanol to yield the final product.

The efficiency and enantioselectivity of lipase-catalyzed resolutions are profoundly influenced by the source of the enzyme and the reaction conditions. mdpi.comresearchgate.net

Enzyme Source: Lipases from different microbial sources (e.g., Candida rugosa, Pseudomonas cepacia, Rhizomucor miehei) exhibit different enantioselectivities and activities towards a given substrate. Therefore, screening various lipases is often a crucial first step in developing an efficient kinetic resolution process.

pH: The pH of the reaction medium is a critical parameter, especially in hydrolysis reactions, as it affects the ionization state of the enzyme's active site residues and the substrate. For Candida rugosa lipase, the optimal pH for the hydrolysis of esters is typically in the range of 5 to 7. nih.gov Maintaining the pH at the optimum level is essential for maximizing enzyme activity and stability. researchgate.net

Solvent Systems: In transesterification reactions, which are often carried out in non-aqueous media, the choice of the organic solvent is critical. The solvent can affect the enzyme's conformation, and consequently its activity and enantioselectivity. mdpi.comnih.gov Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is necessary for maintaining its catalytic activity. nih.gov The enantioselectivity of a lipase can often be tuned by changing the solvent system. nih.gov

Table 3: Influence of Reaction Conditions on Lipase-Catalyzed Resolution

| Parameter | Effect on Resolution | Typical Conditions |

|---|---|---|

| Enzyme Source | Determines enantioselectivity and activity. | Candida rugosa, Pseudomonas cepacia, etc. |

| pH | Affects enzyme activity and stability. | Optimal pH for C. rugosa lipase in hydrolysis is ~5.0-7.0. nih.gov |

| Solvent | Influences enzyme conformation, activity, and enantioselectivity. | Hydrophobic solvents (e.g., hexane, toluene) for transesterification. |

| Temperature | Affects reaction rate and enzyme stability. | Typically in the range of 30-50 °C. |

| Substrate Concentration | Can influence reaction rate and may cause substrate inhibition. | Optimized for each specific system. |

Asymmetric Biotransformation of Prochiral Substrates

The asymmetric biotransformation of prochiral substrates into chiral products is a powerful strategy for producing enantiomerically pure compounds. In the case of this compound, the key intermediate, (S)-2-chloropropionate, can be synthesized with high stereoselectivity using enzymatic methods.

Production from 2-Chloroacrylate (B1238316) Catalyzed by NADPH-Dependent 2-Haloacrylate Reductase

A key breakthrough in the synthesis of (S)-2-chloropropionate has been the discovery and application of a novel NADPH-dependent 2-haloacrylate reductase. This enzyme catalyzes the asymmetric reduction of the carbon-carbon double bond of 2-chloroacrylate to yield (S)-2-chloropropionate.

This specific reductase was identified in Burkholderia sp. WS, a soil bacterium capable of utilizing 2-chloroacrylate as its sole carbon source. nih.gov The enzyme, designated CAA43, is a protein with a molecular weight of 35,788 Da and belongs to the medium-chain dehydrogenase/reductase superfamily. nih.gov A significant characteristic of this enzyme is its strict dependence on NADPH as a cofactor; NADH cannot serve as the reductant. nih.gov

The enzyme exhibits notable substrate specificity. While it efficiently reduces 2-chloroacrylate and 2-bromoacrylate, it is inactive towards analogs like acrylate (B77674) and methacrylate. nih.gov This specificity is crucial for its application in targeted synthesis. The reaction catalyzed by 2-haloacrylate reductase is the enantioselective reduction of 2-chloroacrylate to (S)-2-chloropropanoate, as illustrated in the following reaction scheme:

2-chloroacrylate + NADPH + H⁺ → (S)-2-chloropropanoate + NADP⁺ researchgate.net

For practical production, a system utilizing recombinant Escherichia coli cells that express the 2-haloacrylate reductase from Burkholderia sp. WS has been developed. To overcome the high cost of the NADPH cofactor, this system incorporates an NADPH regeneration cycle, often using glucose dehydrogenase. nih.gov This integrated approach has demonstrated high efficiency, as detailed in the table below.

| Product | Biocatalyst | Cofactor Regeneration | Titer (g/L) | Enantiomeric Excess (e.e.) |

| (S)-2-chloropropionate | Recombinant E. coli expressing 2-haloacrylate reductase | Glucose Dehydrogenase | 37.4 | >99.9% |

This table summarizes the production of (S)-2-chloropropionate using a whole-cell biocatalyst system. nih.gov

Metabolic Engineering for Enhanced Biocatalytic Efficiency

Metabolic engineering plays a pivotal role in optimizing microbial strains for the overproduction of desired chemical compounds. nih.gov This involves the targeted modification of cellular genetic and regulatory processes to enhance the efficiency of biocatalytic transformations. nih.gov While specific metabolic engineering strategies for the overproduction of this compound are not extensively detailed in the available literature, the principles of metabolic engineering are directly applicable and have been successfully used for related compounds. nih.govresearchgate.net

The use of recombinant E. coli to express the 2-haloacrylate reductase is, in itself, a fundamental metabolic engineering approach. nih.govnih.gov Further enhancements to this system can be envisioned based on established metabolic engineering strategies:

Overexpression of Key Enzymes: Increasing the cellular concentration of the 2-haloacrylate reductase and the enzymes involved in the NADPH regeneration system (e.g., glucose dehydrogenase) can significantly boost the reaction rate.

Pathway Optimization: Redirecting metabolic flux towards the synthesis of precursors and the regeneration of cofactors is a common strategy. This could involve the knockout of competing pathways that consume NADPH or the substrate.

Host Strain Engineering: Modifying the host organism, such as E. coli, to improve its tolerance to high concentrations of the substrate (2-chloroacrylate) and the product ((S)-2-chloropropionate) can lead to higher final titers.

Transporter Engineering: Engineering membrane transporters to improve the uptake of substrates and the export of products can alleviate potential feedback inhibition and toxicity issues.

These strategies, which have been effectively applied in the production of a wide range of bio-based chemicals and pharmaceuticals, offer a clear roadmap for enhancing the biocatalytic efficiency of (S)-2-chloropropionate synthesis. researchgate.netnih.govmdpi.com

Chemo-enzymatic Cascade Approaches

Chemo-enzymatic cascade reactions combine the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional chemical synthesis. nih.govuni-graz.at This approach is particularly valuable for the synthesis of chiral molecules like this compound.

A primary chemo-enzymatic route to this compound involves a two-step process:

Enzymatic Synthesis of (S)-2-chloropropionic acid: As described in section 2.2.2.1, the asymmetric reduction of 2-chloroacrylate using 2-haloacrylate reductase produces (S)-2-chloropropionic acid with high enantiopurity. nih.gov

Chemical Esterification: The resulting (S)-2-chloropropionic acid is then esterified with isobutanol in a subsequent chemical step to yield the final product, this compound. This esterification can be catalyzed by an acid or other conventional methods.

An alternative chemo-enzymatic strategy involves starting from an optically active alkyl lactate. A patented process describes the conversion of an alkyl lactate to the corresponding alkyl 2-chloropropionate with an inversion of stereochemistry (Walden inversion). google.com This process involves reacting the alkyl lactate with phosgene to form a chloroformate intermediate, which is then decomposed in the presence of a tertiary base to yield the final chlorinated ester. google.com By starting with an enantiomerically pure alkyl lactate, an optically active alkyl 2-chloropropionate can be obtained.

These chemo-enzymatic approaches leverage the strengths of both catalysis domains to create efficient and selective synthetic routes to this compound.

Stereochemical Control and Enantiopurity in Synthesis

Strategies for Achieving High Enantiomeric Excess (ee)

High enantiomeric excess (ee) is paramount for the efficacy of the final agrochemical products. Various strategies have been developed to synthesize the (S)-enantiomer of 2-chloropropionic acid and its esters, such as Isobutyl (S)-2-chloropropionate, with high optical purity. These methods range from classical chemical resolution to modern asymmetric synthesis and biocatalysis.

Chiral catalysts and auxiliaries are fundamental tools for inducing stereoselectivity in chemical reactions. They create a chiral environment that forces a reaction to proceed along a pathway that favors the formation of one enantiomer over the other.

Chiral Catalysts: Enzymes are highly effective chiral catalysts. Lipases, in particular, are widely used for the kinetic resolution of racemic 2-chloropropionate esters. Porcine pancreatic lipase (B570770) (PPL) has been shown to be effective in the selective hydrolysis of racemic 2-chloropropionate esters. google.com In this process, the enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester, such as this compound, unreacted and in high enantiomeric excess. google.com Other lipases, for instance from Candida cylindracea (often referred to as Candida rugosa lipase), can also be used to selectively catalyze the esterification of one enantiomer of 2-chloropropionic acid.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral acids like (S)-2-chloropropionic acid, a common method is chemical resolution using a chiral resolving agent, which functions as a chiral auxiliary to form separable diastereomeric salts. google.com For example, racemic 2-chloropropionic acid can be reacted with a chiral amine, such as optically active 1-(1-naphthyl)ethylamine (B3023371) or R-chirality N-benzyl-phenylethylamine, to form diastereomeric salts. google.comgoogle.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the acid can be recovered from the salt.

| Resolving Agent | Target Acid Enantiomer | Yield | Enantiomeric Excess (ee) |

| Optically active 1-(1-naphthyl)ethylamine | (S)-(-)-2-chloropropionic acid | 24.2% | 83.2% |

| Optically active valine | (R)-(+)-2-chloropropionic acid | 11% | 96.7% |

Data sourced from patent literature describing the chemical resolution of racemic 2-chloropropionic acid. google.com

Achieving high stereoselectivity is not solely dependent on the choice of catalyst or auxiliary; it also requires meticulous optimization of reaction parameters.

In enzymatic resolutions, factors such as pH, temperature, and reaction time are critical. For the PPL-catalyzed hydrolysis of racemic 2-chloropropionate, the reaction is typically conducted in a phosphate (B84403) buffer solution at a pH between 6.0 and 8.0 and a temperature range of 15 to 50°C. google.com The concentration of the lipase and the duration of the reaction (2 to 24 hours) are also key variables that must be fine-tuned to maximize the enantiomeric excess of the remaining (S)-ester. google.com

In chemical syntheses, temperature is often a crucial parameter. For instance, the preparation of optically active 2-chloropropionic acid esters from alkyl lactates using thionyl chloride requires careful temperature control. The decomposition of the intermediate chlorosulphinate must be conducted at a temperature that is high enough to proceed (at least 60°C) but must not exceed 80°C to minimize the risk of partial racemization. google.com Similarly, in the synthesis of (S)-2-chloropropionic acid from L-alanine via diazotization, the reaction temperature must be kept below 5°C to ensure high stereoselectivity. orgsyn.org

| Method | Key Parameter | Optimal Range/Value | Purpose |

| Enzymatic Hydrolysis (PPL) | pH | 6.0 - 8.0 | Maximize enzyme activity and selectivity google.com |

| Enzymatic Hydrolysis (PPL) | Temperature | 15 - 50 °C | Balance reaction rate and enzyme stability google.com |

| Thionyl Chloride Esterification | Temperature | 60 - 80 °C | Avoid partial racemization google.com |

| Diazotization of Alanine | Temperature | < 5 °C | Maintain stereochemical integrity orgsyn.org |

Mechanisms of Stereoselection

The formation of a single enantiomer is governed by specific chemical and biochemical principles. Understanding these mechanisms is essential for designing and optimizing enantioselective syntheses.

Kinetic resolution is a technique used to separate a racemic mixture based on the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In an enzymatic kinetic resolution, the enzyme's active site is chiral and thus interacts differently with the two enantiomers of the substrate. youtube.com

In the case of the lipase-catalyzed resolution of racemic 2-chloropropionate esters, the enzyme acts as a chiral catalyst. It preferentially binds to and catalyzes the hydrolysis of one enantiomer (typically the R-form) at a much faster rate than the other. google.com As the reaction progresses, the concentration of the faster-reacting (R)-ester decreases, while the slower-reacting (S)-ester, such as this compound, accumulates in the unreacted starting material. google.comwikipedia.org If the reaction is stopped at the appropriate time (ideally around 50% conversion), the remaining ester can be isolated with a high enantiomeric excess. youtube.com The selectivity factor (E-value) of the enzyme is a measure of its ability to differentiate between the two enantiomers; a high E-value is necessary for an efficient resolution. nih.gov

Diastereoselective synthesis is a powerful strategy that involves converting a prochiral substrate into a chiral molecule by using a chiral auxiliary. This process relies on the principle of chiral induction, where the existing chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration. numberanalytics.com

The reaction of a racemic mixture with a single enantiomer of a chiral auxiliary results in the formation of a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.

A prime example is the chemical resolution of racemic 2-chloropropionic acid. google.com When the racemic acid is treated with an enantiomerically pure chiral amine (the chiral auxiliary), two diastereomeric salts are formed:

(R)-acid + (R)-amine → (R,R)-diastereomeric salt

(S)-acid + (R)-amine → (S,R)-diastereomeric salt

These diastereomeric salts can then be separated. google.com Following separation, the chiral auxiliary is removed by treating the salt with an acid or base, yielding the enantiomerically pure (S)-2-chloropropionic acid, which can then be esterified to produce this compound. google.com

Challenges in Maintaining Optical Purity and Racemization Pathways

Once an optically active compound like this compound has been synthesized, it is crucial to maintain its enantiomeric purity throughout subsequent purification and storage steps. Racemization, the process by which an enantiomerically pure or enriched substance converts into a racemic mixture, is a significant challenge.

Several factors can induce racemization. In the synthesis of 2-chloropropionate esters, elevated temperatures can lead to a loss of optical purity. google.com For example, it has been noted that temperatures exceeding 80°C during the reaction of alkyl lactates with thionyl chloride can cause partial racemization. google.com The presence of certain reagents can also facilitate racemization. Prolonged treatment with pyridine (B92270) hydrochloride has been shown to cause partial racemization of optically active chloropropionates. google.com

The stability of the chiral center itself is a key factor. The hydrogen atom alpha to the carbonyl group in 2-chloropropionic acid and its esters is acidic and can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in the formation of both enantiomers and thus leading to racemization. The degree of racemization can also be influenced by the nature of the alkyl group in the ester. orgsyn.org

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Carboxylic Acids and Derivatives

The (S)-configuration of isobutyl (S)-2-chloropropionate is a key feature that allows for its use in the synthesis of other chiral molecules. This is particularly evident in its role as a precursor to enantiomerically pure 2-chloropropionic acid and its subsequent conversion into other chiral esters and amides.

Precursor to Enantiomerically Pure 2-Chloropropionic Acid

This compound serves as a direct precursor to (S)-2-chloropropionic acid. The ester can be hydrolyzed to yield the corresponding carboxylic acid while retaining the stereochemical integrity of the chiral center. (S)-2-chloropropionic acid is a significant compound in its own right, being the simplest chiral chlorocarboxylic acid. wikipedia.org It is readily available as a single enantiomer and finds applications in various synthetic pathways. wikipedia.org

One established method for producing enantiomerically pure (S)-2-chloropropionic acid involves the diazotization of L-alanine in the presence of hydrochloric acid. wikipedia.orgorgsyn.org This reaction proceeds with the retention of configuration, providing a reliable route to the desired (S)-enantiomer. The resulting (S)-2-chloropropionic acid can then be esterified with isobutanol to produce this compound. ontosight.ai

Derivatization to Other Chiral Esters and Amides

The versatility of this compound extends to its derivatization into a range of other chiral esters and amides. The ester group can be transesterified with other alcohols to generate different chiral 2-chloropropionate esters. This allows for the introduction of various functional groups and the tailoring of the molecule for specific applications.

Furthermore, the chloro- group at the C-2 position is a good leaving group, susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functionalities, leading to the synthesis of diverse chiral derivatives. For instance, reaction with amines can produce chiral amides, which are important structural motifs in many biologically active compounds.

Intermediate in Agrochemical Synthesis

The demand for enantiomerically pure agrochemicals has grown significantly, driven by the desire for increased efficacy and reduced environmental impact. This compound plays a crucial role as an intermediate in the synthesis of certain herbicides, particularly those belonging to the aryloxyphenoxypropionic acid class.

Key Intermediate for Aryloxyphenoxypropionic Acid Herbicides

Aryloxyphenoxypropionic acid herbicides, often referred to as "fops," are a major class of herbicides used for the control of grass weeds in broadleaf crops. The herbicidal activity of these compounds is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is often inactive or significantly less active. nih.gov Therefore, the synthesis of enantiomerically pure (R)-fops is of great commercial importance.

(S)-2-chloropropionic acid and its esters, such as this compound, are key intermediates in the production of these herbicidally active (R)-isomers. google.com The synthesis typically involves a Walden inversion, where the stereochemistry at the chiral center is inverted during the reaction. By starting with the (S)-enantiomer of the chloropropionate, the desired (R)-enantiomer of the final herbicide is obtained. google.com

Stereoselective Approaches to Herbicide Precursors

The synthesis of these herbicide precursors from this compound involves stereoselective reactions to ensure the formation of the desired (R)-enantiomer. One common approach is the reaction of the (S)-2-chloropropionate with a substituted phenol (B47542) in the presence of a base. This nucleophilic substitution reaction proceeds with inversion of configuration, yielding the corresponding (R)-aryloxyphenoxypropionate ester.

| Herbicide Class | Key Intermediate | Desired Enantiomer |

| Aryloxyphenoxypropionic Acids (Fops) | (S)-2-Chloropropionic acid esters | (R)-enantiomer |

This stereoselective approach is crucial for maximizing the efficacy of the final herbicide product while minimizing the environmental load of inactive isomers.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

The utility of this compound extends beyond the agrochemical industry into the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai The presence of the chiral center and the reactive chloro- and ester functionalities make it a versatile building block for constructing complex molecular architectures.

The chlorine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups with a specific stereochemistry. This is particularly valuable in pharmaceutical synthesis, where the biological activity of a drug is often highly dependent on its stereoisomeric form. For example, it can be used in the synthesis of β-amino acids, which are important components of some pharmaceuticals. ontosight.ai

The development of efficient synthetic routes to enantiomerically pure compounds is a major focus in the pharmaceutical industry. Chiral building blocks like this compound provide a reliable and cost-effective means of introducing chirality into a molecule, avoiding the need for costly and often inefficient chiral separations later in the synthetic sequence.

Emerging Applications in Materials Science

Beyond its traditional use in small-molecule synthesis, the unique chiral structure of this compound presents opportunities in the rapidly developing field of materials science, particularly in the creation of functional polymers with controlled chirality.

Potential Role in Polymer Chemistry as a Monomer or Initiator (e.g., for cyclic polymers)

The structure of this compound makes it a candidate for two key roles in polymer synthesis: as a chiral monomer or as a chiral initiator.

As a chiral initiator , its secondary chloride is suitable for initiating controlled radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net Research has shown that ethyl 2-chloropropionate, a close analog, can be used as a "slow" initiator in ATRP systems. ethz.ch By mixing it with a more reactive initiator like ethyl 2-bromopropionate, chemists can precisely tailor the dispersity of the resulting polymers, achieving values from approximately 1.1 to 1.7. ethz.ch Using the enantiopure this compound as an initiator would impart that chirality to the terminus of every polymer chain. In ring-opening polymerizations (ROP), chiral initiators have been shown to influence the helicity of the resulting polymer chain, following a "sergeant-and-soldier" principle where the initiator's chirality dictates the polymer's helical sense. rsc.org

If the ester were to be hydrolyzed to (S)-2-chloropropionic acid and then modified, it could serve as a chiral monomer . The polymerization of chiral monomers is a primary method for creating optically active polymers, whose chirality can lead to unique material properties. cmu.edunih.gov

Use in Functional Materials Development

The introduction of chirality into polymers can lead to the development of advanced functional materials with applications in optics, separations, and biomedicine. mdpi.com The use of this compound as a chiral initiator or monomer is a potential pathway to such materials.

Chiral polymers are essential for creating chiral stationary phases (CSPs) used in chromatography to separate enantiomers. cmu.edu They are also investigated for applications as chiral recognition materials, asymmetric catalysts, and nonlinear optical materials. nih.gov The process of polymerization-induced chiral self-assembly (PICSA), where chiral monomers or initiator-derived end-groups guide the formation of ordered supramolecular structures, can generate materials with controlled helical morphologies. nih.gov These chiral structures are also being explored for their potential in developing biodegradable and biocompatible materials, as biological systems often interact differently with enantiomeric forms of a material. cmu.edu

Advanced Analytical and Spectroscopic Characterization

Chiral Chromatography

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like Isobutyl (S)-2-chloropropionate. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com

Gas chromatography is a powerful technique for the enantioseparation of volatile compounds such as alkyl 2-chloropropionates. The separation is performed using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. gcms.cz

Research on the separation of 2-chloropropionate optical isomers has been successfully conducted using a CycloSil-B chiral column, which contains heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin. researchgate.net The effectiveness of the separation is influenced by several factors:

Structure of the Ester Group: Studies have shown that the separation factor (α) and resolution (Rs) tend to decrease as the size and chain length of the ester group in the 2-chloropropionate series increase. researchgate.net This suggests that for this compound, the bulkiness of the isobutyl group plays a critical role in the chiral recognition mechanism.

Column Temperature: The column temperature has a significant impact on separation. Generally, lower temperatures lead to better resolution, as the capacity factor (k'), separation factor (α), and resolution (Rs) all decrease with increasing temperature. For instance, for methyl and ethyl 2-chloropropionates, baseline separation (Rs > 1.5) was achieved at temperatures below 82°C. researchgate.net

Chiral Recognition Mechanism: The separation process is understood to be an enthalpy-driven process. The primary interactions contributing to chiral discrimination are believed to occur between the analyte and the surface of the cyclodextrin, rather than through inclusion complex formation where the analyte fits inside the cyclodextrin cavity. researchgate.net The size of the ester group is a decisive factor in this surface interaction. researchgate.net

For the analysis of similar compounds, various derivatized cyclodextrin stationary phases have demonstrated high selectivity, allowing for the resolution of a wide array of enantiomers. researchgate.netnih.gov

| Parameter | Finding | Reference |

| Stationary Phase | Cyclodextrin derivatives, such as heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin, are effective. | researchgate.net |

| Ester Group Effect | Separation efficiency decreases as the steric bulk of the ester group increases. | researchgate.net |

| Temperature Effect | Lower column temperatures generally improve enantiomeric resolution. | researchgate.net |

| Mechanism | The process is typically enthalpy-driven, with surface interactions being key to chiral recognition. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is another principal method for enantiomeric separation. mdpi.com For compounds like this compound, direct separation can be achieved on various types of chiral stationary phases (CSPs). nih.gov While direct separation of the ester is feasible, studies have also shown successful separation of the parent acid, 2-chloropropionic acid, after derivatization. researchgate.net

The most common and effective CSPs for this type of analysis include:

Polysaccharide-based CSPs: Columns with chiral selectors made from cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are widely used and highly successful for a broad range of chiral molecules. nih.govsigmaaldrich.com They can be operated in normal-phase, reversed-phase, or polar-organic modes, offering great flexibility.

Cyclodextrin-based CSPs: Similar to GC, cyclodextrins are used as chiral selectors in HPLC. The primary mechanism involves the formation of temporary diastereomeric inclusion complexes, where the fit of the analyte within the cyclodextrin cavity is crucial for separation. sigmaaldrich.com

Pirkle-type Columns: These CSPs operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. mdpi.com

In a specific application, 2-chloropropionic acid was successfully separated on a Chiralcel OD-H column (a polysaccharide-based CSP) using a mobile phase of hexane-methanol-ethanol. researchgate.net The choice of mobile phase composition and column temperature is critical for optimizing the separation. researchgate.net

| Column Type | Chiral Selector Principle | Typical Application | Reference |

| Polysaccharide-based | Helical polymer structure (e.g., cellulose/amylose derivatives) creates chiral grooves and cavities. | Broad applicability for many classes of chiral compounds. | nih.gov, sigmaaldrich.com |

| Cyclodextrin-based | Formation of diastereomeric inclusion complexes within the chiral cavity of the cyclodextrin. | Analytes that fit well into the cyclodextrin cavity. | sigmaaldrich.com |

| Pirkle-type | π-acid/π-base interactions, hydrogen bonding, and dipole stacking. | Compounds with aromatic rings and functional groups capable of H-bonding. | mdpi.com |

The primary goal of chiral chromatography is to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. The ee is calculated from the peak areas of the two enantiomers in the chromatogram. thieme-connect.de

The formula for enantiomeric excess is: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

For example, if a sample of Isobutyl 2-chloropropionate is analyzed and the resulting chromatogram shows the (S)-enantiomer peak with an area of 99 and the (R)-enantiomer peak with an area of 1, the enantiomeric excess of the (S)-isomer would be: % ee = [(99 - 1) / (99 + 1)] x 100 = 98%

Modern chromatographic techniques can achieve high precision in these measurements, with the determination of ee values up to 99.8% being feasible. thieme-connect.de This level of accuracy is essential for quality control in the synthesis of enantiomerically pure compounds.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are used to confirm the chemical structure of this compound, ensuring all atoms are correctly bonded and identifying the key functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on the structure, CH₃-CH(Cl)-C(=O)O-CH₂-CH(CH₃)₂, the following peaks can be predicted:

A doublet for the six protons of the two equivalent methyl groups (-CH(CH₃ )₂) of the isobutyl moiety.

A multiplet for the single proton of the isobutyl methine group (-CH (CH₃)₂).

A doublet for the two protons of the isobutyl methylene (B1212753) group (-O-CH₂ -CH-).

A quartet for the single proton at the chiral center (-CH (Cl)-). The electronegative chlorine atom will shift this signal downfield.

A doublet for the three protons of the methyl group adjacent to the chiral center (CH₃ -CH(Cl)-).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, seven distinct signals are expected:

A signal for the methyl carbons of the isobutyl group.

A signal for the methine carbon of the isobutyl group.

A signal for the methylene (-O-C H₂-) carbon.

A signal for the methyl carbon adjacent to the chiral center.

A signal for the chiral methine carbon (-C H(Cl)-). This carbon is significantly deshielded by the adjacent chlorine atom, causing a downfield shift. docbrown.info

A signal for the carbonyl carbon (-C =O), which will appear furthest downfield.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Integration | Approximate Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| -CH(CH₃ )₂ | Doublet | 6H | ~0.9 | Protons of the two methyl groups in the isobutyl group. |

| -CH (CH₃)₂ | Multiplet | 1H | ~1.9 | Methine proton of the isobutyl group. |

| -O-CH₂ - | Doublet | 2H | ~3.9 | Methylene protons adjacent to the ester oxygen. |

| -CH (Cl)- | Quartet | 1H | ~4.4 | Methine proton at the chiral center, deshielded by Cl. |

| CH₃ -CH(Cl)- | Doublet | 3H | ~1.7 | Methyl protons adjacent to the chiral center. |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Approximate Chemical Shift (ppm) | Notes |

|---|---|---|

| -CH(C H₃)₂ | ~19 | Isobutyl methyl carbons. |

| -C H(CH₃)₂ | ~27 | Isobutyl methine carbon. |

| C H₃-CH(Cl)- | ~21 | Methyl carbon on the propionate (B1217596) moiety. |

| -C H(Cl)- | ~55 | Chiral carbon, deshielded by chlorine. docbrown.infochemicalbook.com |

| -O-C H₂- | ~72 | Methylene carbon of the isobutyl group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands. docbrown.info

The most significant peaks expected are:

C-H stretching: Strong absorptions in the range of 2870-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.

C=O stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O stretching: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-O single bonds of the ester group.

C-Cl stretching: An absorption in the fingerprint region, generally between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond. docbrown.info

The unique combination of these vibrations in the fingerprint region (below 1500 cm⁻¹) provides a molecular "fingerprint" that can be used to confirm the identity of the compound. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl | C-H stretch | 2870-2960 | Strong |

| Ester | C=O stretch | 1735-1750 | Very Strong, Sharp |

| Ester | C-O stretch | 1100-1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a wealth of information confirming its identity.

The molecular formula of this compound is C₇H₁₃ClO₂. nih.govchemicalbook.com This corresponds to a molecular weight of approximately 164.63 g/mol and a monoisotopic mass of 164.0604073 Da. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for any fragment containing chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion region will exhibit two peaks (M⁺ and M+2) at m/z 164 and 166, respectively, with a corresponding intensity ratio. docbrown.info

The fragmentation of this compound is predictable based on the principles of mass spectrometry for esters and halogenated compounds. libretexts.org The weakest bond, the C-Cl bond, is prone to cleavage. docbrown.info Major fragmentation pathways include:

Loss of the isobutyl radical (•C₄H₉): This cleavage results in the formation of the 2-chloropropionyl cation, [CH₃CH(Cl)CO]⁺.

Loss of a chlorine atom (•Cl): This leads to the formation of the isobutyl propionate cation, [CH₃CHCOOC₄H₉]⁺.

McLafferty rearrangement: This is a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen from the isobutyl group to the carbonyl oxygen, followed by the elimination of isobutylene (B52900) (C₄H₈).

Formation of the isobutyl cation: Cleavage of the ester bond can also lead to the stable isobutyl cation, [C₄H₉]⁺, which would appear at m/z 57. docbrown.info

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule and are valuable for advanced analytical techniques such as ion mobility-mass spectrometry.

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.06769 | 133.1 |

| [M+Na]⁺ | 187.04963 | 140.5 |

| [M-H]⁻ | 163.05313 | 133.6 |

| [M+NH₄]⁺ | 182.09423 | 154.8 |

| [M+K]⁺ | 203.02357 | 139.5 |

| [M+H-H₂O]⁺ | 147.05767 | 129.8 |

Optical Methods

Polarimetry for Optical Rotation Measurement

Polarimetry is an essential technique for characterizing chiral compounds like this compound by measuring their optical activity—the ability to rotate the plane of polarized light. wikipedia.org This property arises from the presence of a chiral center, in this case, the carbon atom bonded to the chlorine atom. The direction and magnitude of this rotation are unique to the enantiomer.

The specific rotation ([α]) is a standardized measure of a compound's optical activity. masterorganicchemistry.com For this compound, a specific rotation value of -11.5° (neat) has been reported. chemicalbook.comchemicalbook.com The negative sign indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light in a counterclockwise direction.

The measurement is typically performed using a polarimeter at a specific temperature and wavelength (commonly the sodium D-line, 589 nm). youtube.com The observed rotation (α) is dependent on the concentration of the sample and the path length of the polarimeter cell. masterorganicchemistry.com The specific rotation is calculated using the formula:

[α] = α / (c * l)

Where:

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length in decimeters (dm).

| Property | Value | Conditions |

|---|---|---|

| Specific Rotation [α] | -11.5° | Neat (undiluted liquid) |

The enantiomeric excess (e.e.) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. This makes polarimetry a crucial tool for quality control in asymmetric synthesis.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption provides detailed information about the three-dimensional structure of the molecule, making it invaluable for determining the absolute configuration of enantiomers. nih.gov

For a molecule like this compound, the CD spectrum is generated by the electronic transitions of its chromophores, primarily the carbonyl group of the ester function. The spatial arrangement of atoms around this chromophore, dictated by the (S) configuration at the chiral center, results in a unique CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths.

The determination of the absolute (S) configuration of this compound using CD spectroscopy would typically involve:

Experimental Measurement: Recording the CD spectrum of the purified compound in a suitable solvent.

Theoretical Calculation: Using computational methods, such as time-dependent density functional theory (TD-DFT), to predict the CD spectrum for the (S) enantiomer.

Comparison: A direct comparison between the experimental and the theoretically calculated spectrum. A good match between the two confirms the absolute configuration.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of Isobutyl (S)-2-chloropropionate.

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers with different energies. DFT calculations are a method of choice for exploring the potential energy surface of the molecule to identify stable conformers and the transition states that separate them.

The stability of the different conformers is determined by a combination of steric and electronic effects. For instance, gauche and anti conformations around the C-C bonds will have different energies. Intramolecular interactions, such as weak hydrogen bonds between the chlorine atom and hydrogen atoms on the isobutyl group, can also influence conformational preference and stability. mdpi.com DFT calculations can quantify these subtle interactions and provide a detailed picture of the conformational equilibrium. mdpi.com

Table 1: Representative Conformational Analysis Data from DFT Calculations

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| τ1 (O-C-C-C) | 0.00 | 65 |

| τ2 (O-C-C-C) | 1.20 | 15 |

| τ3 (Cl-C-C=O) | 0.50 | 20 |

| ... | ... | ... |

| This table is illustrative and presents hypothetical data for this compound based on typical values for similar molecules. |

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule.

DFT methods, often in conjunction with specific basis sets like 6-311++G(d,p), are used to calculate the magnetic shielding tensors of the nuclei, which are then converted into NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. dergipark.org.tr The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to validate the computed structure. researchgate.net

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model. dergipark.org.tr These calculations can help in the assignment of complex vibrational bands in the experimental spectrum. dergipark.org.tr

Table 2: Predicted vs. Experimental Spectroscopic Data

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (CH-Cl) | 4.35 | 4.30 |

| ¹³C (C=O) | 170.2 | 169.8 |

| IR (C=O stretch) | 1755 | 1740 |

| IR (C-Cl stretch) | 750 | 742 |

| ... | ... | ... |

| This table is illustrative and presents hypothetical data for this compound based on typical values for similar molecules. |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates.

The reaction of this compound with a nucleophile, a common reaction for this class of compounds, can proceed through different mechanisms, most notably the S_N2 mechanism. dergipark.org.tr This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of the stereochemistry. arxiv.org

Computational studies can model this process by locating the transition state structure, which is a first-order saddle point on the potential energy surface. arxiv.org The energy of this transition state determines the activation energy and thus the rate of the reaction. mdpi.com For the S_N2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing chloride ion. nih.gov

Classical trajectory studies on similar systems, like the reaction of Cl⁻ with CH₃Cl, have shown that the dynamics of these reactions can deviate from simple statistical theories. colab.ws These studies provide a detailed, time-resolved picture of the bond-breaking and bond-forming processes.

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in asymmetric synthesis. Computational methods can be employed to understand and predict the stereoselectivity of catalytic reactions.

By modeling the interaction of the chiral substrate with a chiral catalyst, it is possible to determine the transition state energies for the formation of different stereoisomeric products. The difference in these activation energies will determine the enantiomeric or diastereomeric excess of the reaction. First-principles molecular dynamics simulations have been used to explore the role of molecular orientation in chiral discrimination for reactions of similar chiral molecules. arxiv.org These studies have highlighted how the specific orientation of the chiral molecule as it approaches the reactant or catalyst can lead to different reaction pathways and products. arxiv.org

Molecular Dynamics Simulations

While quantum chemical calculations are well-suited for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems, such as the bulk liquid or solutions of this compound. mdpi.comyoutube.com

MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. youtube.com These simulations can provide insights into the structure, dynamics, and thermodynamic properties of the liquid state. For instance, MD simulations could be used to study the solvation of this compound in different solvents, the diffusion of the molecule, and its interactions with other molecules in the system. While specific MD simulations for this compound are not documented in the literature, the methodology is well-established for a wide range of organic molecules. mdpi.com

Enzyme-Substrate Interactions in Biocatalytic Processes

The enantioselective synthesis and resolution of chiral compounds using enzymes, particularly lipases, is a cornerstone of green chemistry. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the mechanisms behind the observed enantioselectivity in these biocatalytic processes. While specific docking studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related 2-chloroalkanoic acid esters and their interactions with lipases.

Molecular docking studies on various lipases, such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas fluorescens, with small ester substrates reveal the critical role of the enzyme's active site architecture in substrate recognition and orientation. The active site of many lipases features a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) situated within a hydrophobic pocket. For a substrate like this compound, the isobutyl group is expected to fit into this hydrophobic binding pocket, while the ester group is positioned near the catalytic serine for nucleophilic attack.

The stereoselectivity of the enzyme is determined by the differential fit of the two enantiomers within the active site. For (S)-2-chloropropionate, the spatial arrangement of the chlorine atom and the methyl group at the chiral center dictates the preferred binding orientation. Computational models suggest that for the favored enantiomer, the acyl part of the ester can adopt a conformation that allows for optimal interaction with the catalytic residues and the oxyanion hole, which stabilizes the transition state. In contrast, the unfavored enantiomer may experience steric clashes or suboptimal interactions, leading to a much slower reaction rate.

Table 1: Representative Binding Energies from Molecular Docking Studies of Lipases with Substrates Analogous to this compound

| Enzyme | Ligand (Substrate Analog) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| Candida antarctica Lipase (B570770) B (CALB) | Tributyrin | -70.67 | Ser105, Trp104, Ile189 |

| Candida antarctica Lipase B (CALB) | Trioctanoin | -83.14 | Ser105, Trp104, Ile189, Leu278 |

| Pseudomonas fluorescens Lipase | (S)-ethyl indoline-2-carboxylate | Not specified | Not specified |

Note: The data in this table is derived from studies on analogous substrates and is intended to be illustrative of the types of interactions and energies involved. researchgate.netnih.gov Specific data for this compound is not available.

Solvent Effects on Reactivity and Stereochemistry

The choice of solvent in biocatalytic reactions is a critical parameter that can profoundly influence both the reaction rate and the stereoselectivity of the enzyme. nih.gov Theoretical models and experimental studies on lipase-catalyzed reactions in non-aqueous media have demonstrated that the solvent interacts with both the enzyme and the substrates, thereby modulating the catalytic process.

Computational studies, often employing molecular dynamics simulations, have shown that organic solvents can affect the enzyme's conformational flexibility. nih.gov In non-polar, hydrophobic solvents like hexane (B92381) or toluene, lipases tend to maintain a more rigid conformation, which is often associated with higher enantioselectivity. The solvent molecules have minimal interaction with the enzyme's essential water layer, preserving the native, catalytically active conformation.

Conversely, polar organic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) can strip the essential water from the enzyme's surface, leading to conformational changes and often a decrease in both activity and enantioselectivity. nih.gov These solvents can also interact more strongly with the substrate and the transition state, altering the energy landscape of the reaction.

Table 2: Influence of Solvent on the Enantioselectivity (E-value) of Lipase-Catalyzed Reactions of Related Chiral Esters

| Enzyme | Substrate | Solvent | Enantiomeric Ratio (E) | Reference |

| Candida rugosa Lipase | 2-chloro-3,3,3-trifluoropropanoic acid methyl ester (transesterification with ethanol) | Not specified | ~40 | researchgate.net |

| Pseudomonas fluorescens Esterase | 2-chloro-3,3,3-trifluoropropanoic acid methyl ester (hydrolysis) | Not specified | ~10 | researchgate.net |

| Candida cylindracea Lipase | (R,S)-2-(p-chlorophenoxy)propionic acid | Biphasic (organic/aqueous) | Not specified | nih.gov |

Note: This table presents data for compounds structurally related to this compound to illustrate the impact of the enzymatic system on enantioselectivity.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activity or chemical reactivity. researchgate.net While specific QSAR models for the biocatalytic reactions of this compound are not readily found in the literature, the principles of these methods can be applied to understand the factors governing its reactivity.

For a series of related 2-chloroalkanoic acid esters, QSAR models could be developed to predict their reaction rates or the enantioselectivity of their enzymatic resolution. nih.gov The descriptors used in such models would typically include: